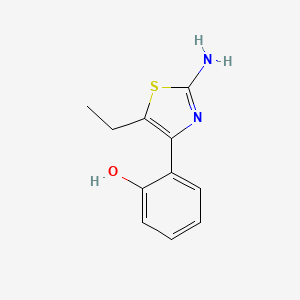![molecular formula C17H23NO3 B6632999 N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide, also known as OPM-315, is a small molecule drug that has gained attention in the scientific community for its potential therapeutic applications in various diseases.
作用機序
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide exerts its therapeutic effects through the inhibition of the TRPM8 ion channel, which is involved in various physiological processes such as pain sensation, thermoregulation, and cancer cell growth. N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide binds to the intracellular domain of TRPM8 and stabilizes its closed state, thereby reducing the influx of calcium ions into the cell. This leads to the modulation of downstream signaling pathways involved in disease progression.
Biochemical and Physiological Effects
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has been shown to modulate various biochemical and physiological processes in cells and organisms. In cancer cells, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide induces cell cycle arrest and apoptosis through the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. In inflammation, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB signaling pathway. In neuropathic pain, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide modulates the activity of TRPM8 ion channel, which is involved in pain sensation.
実験室実験の利点と制限
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has several advantages for lab experiments such as its high potency, selectivity, and oral bioavailability. N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has been shown to have a favorable pharmacokinetic profile in animal models, making it a suitable candidate for further preclinical and clinical studies. However, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has some limitations such as its low solubility in water and potential toxicity at high doses. These limitations need to be addressed through further optimization of the drug formulation and toxicity studies.
将来の方向性
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has several potential future directions for research and development. One direction is to investigate its therapeutic potential in other diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Another direction is to optimize the drug formulation and delivery to improve its efficacy and safety. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide and its downstream signaling pathways. Overall, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has the potential to be a promising therapeutic agent for various diseases, and further research is warranted to explore its full therapeutic potential.
合成法
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 4-(oxolan-2-ylmethoxy)aniline with cyclopentanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide in its pure form.
科学的研究の応用
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. In cancer research, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuropathic pain research, N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide has been shown to alleviate pain by modulating the activity of ion channels involved in pain sensation.
特性
IUPAC Name |
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(13-4-1-2-5-13)18-14-7-9-15(10-8-14)21-12-16-6-3-11-20-16/h7-10,13,16H,1-6,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQWSEHGHRYKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)



![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)

![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)


![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)